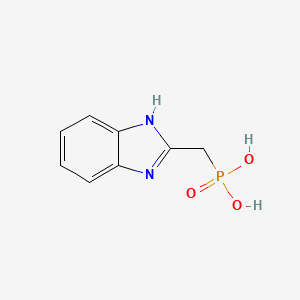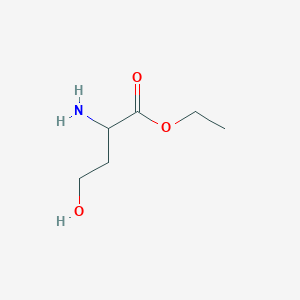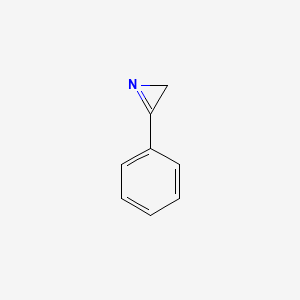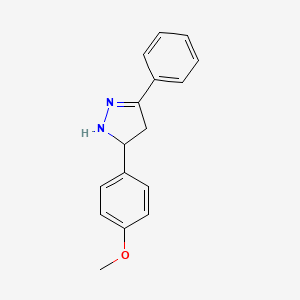![molecular formula C6H4BrNO2 B3193877 6-Bromo-[1,3]dioxolo[4,5-b]pyridine CAS No. 76470-56-9](/img/structure/B3193877.png)
6-Bromo-[1,3]dioxolo[4,5-b]pyridine
Vue d'ensemble
Description
“6-Bromo-[1,3]dioxolo[4,5-b]pyridine” is a chemical compound with the molecular formula C6H4BrNO2 . It has a molecular weight of 202.01 . The IUPAC name for this compound is 6-bromo-[1,3]dioxolo[4,5-b]pyridine .
Molecular Structure Analysis
The InChI code for “6-Bromo-[1,3]dioxolo[4,5-b]pyridine” is 1S/C6H4BrNO2/c7-4-1-5-6(8-2-4)10-3-9-5/h1-2H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“6-Bromo-[1,3]dioxolo[4,5-b]pyridine” is a white to yellow solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique
1. Synthesis and Molecular Docking
6-Bromo-[1,3]dioxolo[4,5-b]pyridine derivatives have been synthesized and utilized in molecular docking studies. These derivatives, such as 6-bromo-imidazo[4,5-b]pyridine, have shown potential as tyrosyl-tRNA synthetase inhibitors, with significant binding affinity. The compounds were characterized using NMR spectroscopy and confirmed through monocrystalline X-ray crystallography. Theoretical calculations and molecular docking studies highlighted their binding affinity, particularly noting one compound with a binding affinity of -8.74 Kcal/mol (Jabri et al., 2023).
2. Synthesis and Antitumor Activity
Copper(II) complexes with 5-pyridin-2-yl-[1,3]dioxolo[4,5-g]isoquinoline derivatives, including 6-bromo variants, were synthesized and characterized. Their in vitro anticancer activities were evaluated against various cancer cell lines. The complexes showed enhanced anticancer activities compared to their ligands and copper salt. Specifically, some complexes displayed selective cytotoxicity to certain cancer cells and triggered cell apoptosis through various pathways (Zhang et al., 2019).
3. Corrosion Inhibition
6-Bromo-[1,3]dioxolo[4,5-b]pyridine derivatives have been studied for their corrosion inhibition properties. They have been evaluated against mild steel corrosion in acidic environments. The derivatives demonstrated high inhibition performance and behaved as mixed-type inhibitors. Density functional theory and molecular dynamic simulation supported the experimental results, confirming the effectiveness of these compounds as corrosion inhibitors (Saady et al., 2021).
4. Crystal Structure Analysis
The crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated. The focus was on its molecular geometry in the solid state and the associated intermolecular interactions. This study provides insights into the structural characteristics of this compound and its potential applications in various fields (Rodi et al., 2013).
5. Synthesis and Anticancer/Antimicrobial Activities
6-Bromo-[1,3]dioxolo[4,5-b]pyridine derivatives have been synthesized using microwave-assisted and conventional methods. These compounds were screened for their anticancer and antimicrobial activities. Some derivatives showed significant antibacterial and antifungal activities, while others exhibited prominent anticancer activity against specific cancer cell lines. This highlights the potential of these compounds in developing new anticancer and antimicrobial agents (Shelke et al., 2017).
Safety and Hazards
The safety data sheet for a similar compound suggests that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may have acute oral toxicity and cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
Propriétés
IUPAC Name |
6-bromo-[1,3]dioxolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-4-1-5-6(8-2-4)10-3-9-5/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGHHALBPHBHNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)N=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502666 | |
| Record name | 6-Bromo-2H-[1,3]dioxolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76470-56-9 | |
| Record name | 6-Bromo-2H-[1,3]dioxolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2H-[1,3]dioxolo[4,5-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol](/img/structure/B3193797.png)
![2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B3193804.png)
![3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-iodopyridin-2-amine](/img/structure/B3193812.png)



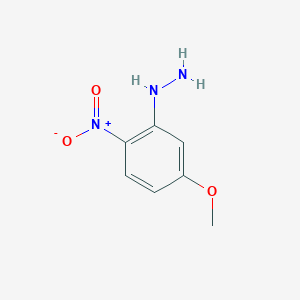
![Acetonitrile, [(trifluoromethyl)sulfonyl]-](/img/structure/B3193834.png)

